molecular formula C18H14O4 B13146901 2-Allyl-1-hydroxy-8-methoxyanthracene-9,10-dione CAS No. 85313-88-8

2-Allyl-1-hydroxy-8-methoxyanthracene-9,10-dione

Cat. No.: B13146901
CAS No.: 85313-88-8
M. Wt: 294.3 g/mol
InChI Key: JPOLNUFLXGMJFN-UHFFFAOYSA-N
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Description

2-Allyl-1-hydroxy-8-methoxyanthracene-9,10-dione is an anthraquinone derivative characterized by a hydroxyl group at position 1, a methoxy group at position 8, and an allyl substituent at position 2. The anthraquinone core confers inherent stability and redox activity, while the substituents influence its physicochemical and biological properties. Although direct synthesis data for this compound are absent in the provided evidence, analogous anthraquinones are synthesized through nucleophilic substitution or methylation reactions under controlled conditions . Such compounds are of interest in pharmaceutical research due to their structural similarity to bioactive molecules like mitoxantrone and xanthine oxidase inhibitors .

Properties

CAS No.

85313-88-8

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

1-hydroxy-8-methoxy-2-prop-2-enylanthracene-9,10-dione

InChI

InChI=1S/C18H14O4/c1-3-5-10-8-9-12-15(16(10)19)18(21)14-11(17(12)20)6-4-7-13(14)22-2/h3-4,6-9,19H,1,5H2,2H3

InChI Key

JPOLNUFLXGMJFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC(=C3O)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-1-hydroxy-8-methoxyanthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with allylating agents under controlled conditions. One common method involves the use of allyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Allyl-1-hydroxy-8-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Allyl-1-hydroxy-8-methoxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Allyl-1-hydroxy-8-methoxyanthracene-9,10-dione involves its interaction with cellular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits key enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Methoxy/Hydroxy-Substituted Anthraquinones

Compounds such as 1-hydroxy-4-methoxyanthracene-9,10-dione (4) and 1,4-dimethoxyanthracene-9,10-dione (5) () share the methoxy and hydroxyl substituents but differ in their positions and lack of an allyl group. Key comparisons include:

  • Synthesis : Methylation using (CH₃)₂SO₄ in acetone at 60°C yields 4 and 5 with distinct NMR signals (δ 3.76 ppm for 4; δ 3.94 ppm for 5) .
  • Polarity: The allyl group in the target compound likely reduces polarity compared to hydroxyl-rich analogs, affecting chromatographic behavior. For example, amino-substituted analogs in exhibit Rf values of 0.33 (monosubstituted) and 0.67 (disubstituted) under similar conditions .
  • However, bulky substituents (e.g., allyl) may sterically hinder interactions.

Table 1: Physical and Synthetic Properties of Selected Anthraquinones

Compound Substituents Synthesis Yield Rf Value Physical State
1-hydroxy-4-methoxy-AQ (4) 1-OH, 4-OCH₃ Moderate - Yellow solid
1,4-dimethoxy-AQ (5) 1-OCH₃, 4-OCH₃ High - Orange solid
5b () 2,3-(Dibutylamino) 17% 0.67 Dark blue solid
Target Compound 2-allyl, 1-OH, 8-OCH₃ - - Not reported

Amino-Substituted Derivatives

Aminoanthraquinones like 2,3-(dibutylamino)anthracene-9,10-dione (5b) and 1-(butylamino)-4-methoxyanthracene-9,10-dione (5c) () highlight the role of nitrogen-containing substituents:

  • Synthesis: Elevated temperatures (80°C) favor disubstitution (e.g., 5d, 83% yield) over monosubstitution, suggesting temperature-dependent nucleophilic selectivity .
  • Chromatography: Amino groups increase polarity, necessitating specific solvent systems (e.g., dichloromethane-petroleum ether) for separation .
  • Safety: Amino derivatives (e.g., 1-amino-2-(hydroxymethyl)anthraquinone) may pose inhalation risks, as noted in safety data sheets .

Carboxylic Acid Derivatives

Compounds like 8-hydroxyanthraquinone-1-carboxylic acid () exhibit increased solubility and acidity due to the carboxylic acid group, contrasting with the target compound’s allyl and methoxy substituents. Such differences may influence pharmacokinetic profiles .

Biological Activity

2-Allyl-1-hydroxy-8-methoxyanthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family, which is known for its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Allyl-1-hydroxy-8-methoxyanthracene-9,10-dione includes an anthracene backbone with hydroxyl and methoxy groups that contribute to its reactivity and biological interactions. The presence of the allyl group enhances its potential for various chemical transformations and biological activities.

Mechanisms of Biological Activity

The biological activity of anthraquinones, including 2-Allyl-1-hydroxy-8-methoxyanthracene-9,10-dione, is primarily attributed to their ability to interact with cellular targets through various mechanisms:

  • Antioxidant Activity : Anthraquinones exhibit significant antioxidant properties, which can protect cells from oxidative stress.
  • Anticancer Effects : These compounds have been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
  • Antimicrobial Properties : Some anthraquinones demonstrate antibacterial and antifungal activities, making them candidates for treating infections.

Anticancer Activity

A study conducted on various anthraquinone derivatives highlighted their potential in cancer therapy. For instance, 2-Allyl-1-hydroxy-8-methoxyanthracene-9,10-dione was found to inhibit the proliferation of several cancer cell lines, including human hepatoma and lung carcinoma cells. The mechanisms involved include:

  • Induction of apoptosis through caspase activation.
  • Inhibition of angiogenesis by targeting vascular endothelial growth factor (VEGF) signaling pathways.

Antioxidant Properties

Research has indicated that 2-Allyl-1-hydroxy-8-methoxyanthracene-9,10-dione exhibits strong antioxidant activity. This property is crucial in mitigating oxidative damage in cells, which is implicated in various diseases, including neurodegenerative disorders.

Antimicrobial Activity

The compound has shown effectiveness against a range of pathogens. In vitro studies demonstrated that it inhibited the growth of both Gram-positive and Gram-negative bacteria. This suggests a potential role as a natural antimicrobial agent.

Case Studies

StudyFindings
Study 1 Investigated the cytotoxic effects on human cancer cell lines; results indicated significant apoptosis induction in hepatoma cells.
Study 2 Evaluated antioxidant capacity using DPPH assay; demonstrated high radical scavenging activity compared to standard antioxidants.
Study 3 Assessed antimicrobial activity against bacterial strains; showed inhibition zones comparable to conventional antibiotics.

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